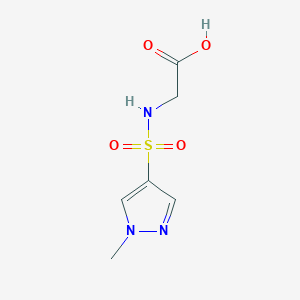

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline

Overview

Description

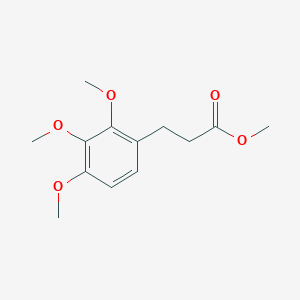

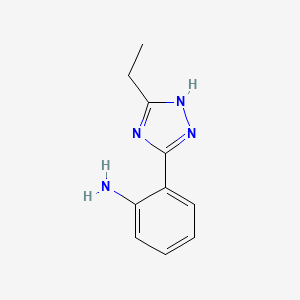

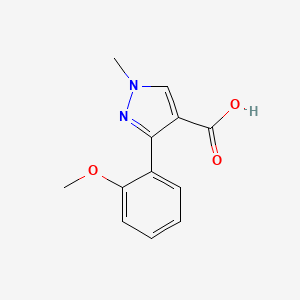

“2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline” includes a 1,2,4-triazole ring attached to an aniline group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis

1,2,4-Triazole derivatives have shown moderate to significant antifungal activity against various fungi in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .Scientific Research Applications

Comprehensive Analysis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline Applications

The compound 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline is a derivative of the 1,2,4-triazole class. Triazoles are heterocyclic compounds that contain three nitrogen atoms within a five-membered ring, which makes them versatile for various scientific applications due to their ability to interact with different biological targets. Below is a detailed analysis of the unique applications of this compound:

Antimicrobial Activity: Compounds containing the 1,2,4-triazole ring have been shown to exhibit broad antimicrobial properties. They can form non-covalent bonds with enzymes and receptors, which is crucial in inhibiting the growth of various pathogens .

Analgesic and Anti-inflammatory Uses: The triazole derivatives are known for their analgesic and anti-inflammatory activities. They work by modulating the body’s pain pathways and inflammatory responses, making them potential candidates for new painkillers and anti-inflammatory drugs .

Anticonvulsant Properties: The structure of 1,2,4-triazoles allows them to be used as anticonvulsants . They can interact with central nervous system receptors to prevent seizures, which is beneficial for treating conditions like epilepsy .

Antineoplastic and Anticancer Potential: 1,2,4-Triazole compounds have shown promise in antineoplastic and anticancer therapies. They can interfere with the proliferation of cancer cells, offering a pathway for the development of novel cancer treatments .

Antimalarial Activity: The triazole ring’s ability to form bonds with biological targets also extends to antimalarial effects. These compounds can disrupt the life cycle of malaria-causing parasites, providing a base for new antimalarial drugs .

Antiviral and Anti-HIV Effects: Triazole derivatives have been utilized in the treatment of viral infections, including HIV. They can inhibit viral replication, which is crucial in managing and treating these diseases .

Agrochemical Applications: In the field of agrochemistry , triazole derivatives serve as fungicides and plant growth regulators. Their molecular structure allows them to protect crops from fungal diseases and regulate growth .

Material Chemistry: The unique properties of triazoles make them suitable for applications in material chemistry . They can be used in the synthesis of polymers and other materials that require specific molecular interactions .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name |

2-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNOHLDYIKDFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)

![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)

![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)